molecular formula C11H17NO2 B3072149 2-Methoxy-4-[(propylamino)methyl]phenol CAS No. 1016670-95-3

2-Methoxy-4-[(propylamino)methyl]phenol

Cat. No.: B3072149
CAS No.: 1016670-95-3
M. Wt: 195.26 g/mol
InChI Key: UOLYKUADFLXSSE-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(propylamino)methyl]phenol is a phenolic compound of significant interest in organic chemistry and materials science research. This methoxyphenol derivative is characterized by a propylaminomethyl chain at the para position, a structural feature studied in relation to its physicochemical properties and potential as a synthetic intermediate . Phenolic compounds with alkylamino side chains are valuable building blocks in the development of novel chemical entities and for probing biochemical interactions . Researchers utilize related methoxyphenols, such as creosol (2-methoxy-4-methylphenol), as model compounds in the study of lignin pyrolysis and bio-oil upgrading, providing insights into sustainable energy and biorefinery processes . The structural motif of a methoxyphenol combined with an alkylamine moiety suggests potential investigative applications in the realm of neuroscience and biochemistry, serving as a precursor for compounds that may interact with neurotransmitter systems. This product is intended for use in controlled laboratory research. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(propylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h4-5,7,12-13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYKUADFLXSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Routes

Precursor Synthesis Strategies for 2-Methoxy-4-Substituted Phenols

The foundational step in the synthesis of the target compound is the preparation of a 2-methoxy-4-substituted phenol (B47542). Guaiacol (B22219) (2-methoxyphenol) serves as a common and versatile starting material for this purpose. The electronic properties of the methoxy (B1213986) and hydroxyl groups on the guaiacol ring direct electrophilic substitution primarily to the para-position (C4), enabling the introduction of various functional groups that can later be converted to the aminomethyl moiety.

Several strategies are employed to synthesize key 2-methoxy-4-substituted phenol precursors:

Vanillin (B372448) (2-Methoxy-4-formylphenol): The synthesis of vanillin from guaiacol is a well-established industrial process. One common method is the Reimer-Tiemann reaction, where guaiacol is treated with chloroform (B151607) in the presence of a strong base to introduce a formyl group. Another significant route involves the condensation of guaiacol with glyoxylic acid, followed by oxidative decarboxylation. Vanillin is a particularly useful precursor as the formyl group can be directly converted to the desired aminomethyl group via reductive amination.

2-Methoxy-4-methylphenol (Creosol): This precursor can be synthesized through various methods, including the methylation of 4-methylcatechol (B155104) or the reduction of vanillin. The methyl group at the C4 position can be subsequently functionalized to introduce the aminomethyl group, although this typically requires more steps than starting from vanillin.

2-Methoxy-4-propylphenol (B1219966) (Dihydroeugenol): This compound can be obtained through the hydrogenation of eugenol (B1671780) (2-methoxy-4-allylphenol), a natural product. The propyl group provides a different starting point for potential functionalization strategies.

2-Methoxy-4-allylphenol (Eugenol): As a readily available natural product, eugenol itself can be a precursor. The allyl group can be isomerized and then oxidized to a formyl group, leading to vanillin, or it can be subjected to other transformations.

The choice of the C4 substituent in the precursor is a critical strategic decision that dictates the subsequent steps for introducing the propylamino-methyl group.

Aminomethylation Reactions for Phenolic Substrates

With a suitable 2-methoxy-4-substituted phenol in hand, the next crucial step is the introduction of the propylaminomethyl group. This is typically achieved through aminomethylation reactions, with the Mannich reaction being a prominent and widely used method.

Mannich Reaction Pathways and Catalyst Systems

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the phenolic ring), formaldehyde (B43269), and a primary or secondary amine (propylamine). The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and propylamine (B44156). This iminium ion then undergoes electrophilic aromatic substitution with the electron-rich phenolic ring, typically at the position ortho to the hydroxyl group.

For a precursor like guaiacol, the Mannich reaction with formaldehyde and propylamine would lead to the introduction of the CH2NHCH2CH2CH3 group at the C4 and/or C6 position. To achieve regioselectivity for the C4 position, it is often advantageous to start with a precursor that already has a directing group or a blocking group.

Catalyst Systems: The Mannich reaction can be catalyzed by both acids and bases.

Catalyst TypeExamplesRole in Reaction
Acid Catalysts HCl, H2SO4, Lewis acids (e.g., ZnCl2)Promote the formation of the iminium ion.
Base Catalysts NaOH, KOH, AminesDeprotonate the phenol to form the more nucleophilic phenoxide ion.

The choice of catalyst can significantly influence the reaction rate and selectivity. For phenolic substrates, basic conditions are often preferred to enhance the nucleophilicity of the aromatic ring.

Alternative Approaches for Amine Introduction

Besides the classic Mannich reaction, other synthetic strategies can be employed to introduce the propylamino group:

Reductive Amination of Vanillin: This is a highly efficient two-step, one-pot reaction. Vanillin is first condensed with propylamine to form a Schiff base (imine). The intermediate imine is then reduced in situ to the corresponding secondary amine, 2-Methoxy-4-[(propylamino)methyl]phenol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. This method offers excellent control and generally high yields.

Nucleophilic Substitution of a Halomethylated Precursor: A 2-methoxy-4-(halomethyl)phenol, such as 4-(chloromethyl)-2-methoxyphenol, can be prepared and subsequently reacted with propylamine. The amine acts as a nucleophile, displacing the halide to form the desired product. This approach requires the prior synthesis of the halomethylated precursor, which can sometimes be challenging.

Derivatization Strategies for the Propylamino Moiety

Once this compound is synthesized, the propylamino moiety can be further modified to generate a library of related compounds. These derivatization strategies primarily focus on the secondary amine nitrogen.

N-Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides or other alkylating agents. This allows for the introduction of a variety of substituents on the nitrogen atom, leading to tertiary amines. For example, reaction with methyl iodide would yield N-methyl-N-propyl-2-methoxy-4-aminomethylphenol.

N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This transformation can be used to introduce a wide range of acyl groups, altering the electronic and steric properties of the molecule.

N-Arylation: The introduction of an aryl group on the nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.

These derivatization reactions expand the chemical space accessible from the core this compound structure.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that can be adjusted to improve yield and selectivity include:

ParameterInfluence on ReactionOptimization Strategy
Temperature Affects reaction rate and can influence selectivity. Higher temperatures may lead to side reactions.Conduct reactions at various temperatures to find the optimal balance between reaction rate and product purity.
Solvent Can influence the solubility of reactants, the stability of intermediates, and the reaction pathway.Screen a range of solvents with varying polarities (e.g., ethanol, methanol, THF, toluene) to identify the most suitable medium.
Stoichiometry of Reactants The molar ratio of the phenol, formaldehyde, and amine can impact the formation of mono- versus di-substituted products and minimize unreacted starting materials.Systematically vary the molar ratios of the reactants to determine the optimal stoichiometry for the desired product.
Catalyst Loading The concentration of the acid or base catalyst can significantly affect the reaction rate.Optimize the catalyst concentration to achieve a reasonable reaction time without promoting side reactions.
Reaction Time Insufficient reaction time leads to incomplete conversion, while prolonged reaction times may result in product degradation or the formation of byproducts.Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration.

Design of Experiments (DoE) methodologies can be employed for a systematic and efficient optimization of these multiple parameters simultaneously.

Considerations for Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key considerations include:

Use of Renewable Feedstocks: Starting from bio-based precursors like guaiacol or eugenol, which can be derived from lignin, aligns with the principle of using renewable resources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for instance, generally has a high atom economy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. Solvent-free reaction conditions should be explored where feasible.

Catalysis: Employing catalytic methods over stoichiometric reagents to minimize waste. The use of heterogeneous catalysts that can be easily recovered and recycled is particularly advantageous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Biocatalysis: Exploring the use of enzymes as catalysts for specific steps, such as the reductive amination, can offer high selectivity and mild reaction conditions.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic and Analytical Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific absorption frequencies (cm⁻¹) corresponding to the key functional groups (O-H stretch of the phenol (B47542), N-H stretch of the secondary amine, C-O stretches of the ether and phenol, and aromatic C-H and C=C bands) are not available.

Without access to these fundamental experimental data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, crystalline compounds like “2-Methoxy-4-[(propylamino)methyl]phenol” would adopt a specific, repeating three-dimensional arrangement of molecules. XRD analysis would provide precise information on this arrangement, known as the crystal lattice.

The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can determine the following:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The precise three-dimensional shape of the “this compound” molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonding and van der Waals forces, that hold the molecules together in the crystal lattice.

A hypothetical data table for the crystallographic data of “this compound]” is presented below to illustrate the type of information that would be obtained from a successful XRD analysis.

ParameterHypothetical Value
Chemical FormulaC11H17NO2
Formula Weight195.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)109.45
γ (°)90
Volume (ų)1034.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.254

Note: The data in this table is purely illustrative and not based on experimental results.

High-Performance Chromatographic Techniques for Mixture Analysis and Purification

High-Performance Chromatographic Techniques are essential for the separation, identification, and purification of chemical compounds from complex mixtures. For a compound like “this compound]”, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed, depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For the analysis of “this compound]”, a reverse-phase HPLC method would likely be suitable. In this approach, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.

Key parameters that would be optimized for the separation and analysis include:

Stationary Phase: The type of column packing material.

Mobile Phase Composition: The ratio of solvents in the mobile phase.

Flow Rate: The speed at which the mobile phase is pumped through the column.

Detection Wavelength: If using a UV-Vis detector, the wavelength at which the compound exhibits maximum absorbance.

Gas Chromatography (GC)

If “this compound]” is sufficiently volatile and thermally stable, Gas Chromatography (GC) could be used for its analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

A hypothetical data table summarizing potential chromatographic conditions for the analysis of “this compound]” is provided below.

TechniqueParameterHypothetical Condition
HPLC
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time5.8 min
GC-MS
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Mass SpectrometerElectron Ionization (EI), scan range 50-500 m/z

Note: The data in this table is purely illustrative and not based on experimental results.

These chromatographic methods would be invaluable for determining the purity of synthesized “this compound]” and for isolating it from reaction byproducts or other impurities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies utilizing Density Functional Theory to investigate the electronic structure and reactivity of 2-Methoxy-4-[(propylamino)methyl]phenol were found. Such a study would be necessary to determine key molecular properties.

Information on the optimized molecular geometry and the various possible conformations of this compound is not available in the current scientific literature. A computational study would be required to identify the most stable conformers and their relative energies.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, has not been reported for this compound. Data on the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are therefore unavailable.

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites within the molecule.

A Natural Bond Orbital (NBO) analysis to elucidate the details of charge transfer and intermolecular interactions involving this compound has not been documented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies and Spectroscopic Prediction

No research employing Time-Dependent Density Functional Theory (TD-DFT) to study the electronic excitations or predict the spectroscopic properties of this compound could be located.

Theoretical Prediction and Interpretation of Vibrational and Electronic Spectra

Computational Probing of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational quantum chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules. The NLO response of a molecule is primarily determined by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field.

For organic molecules, a large hyperpolarizability is often associated with a "push-pull" electronic structure, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated system. In this compound, the methoxy (B1213986) (-OCH₃) and propylamino-methyl (-CH₂NHC₃H₇) groups act as electron donors, while the phenol (B47542) ring itself can act as a π-bridge. The presence of these electron-donating groups is expected to enhance the molecule's NLO properties. springernature.com

Theoretical investigations into the NLO properties of substituted phenols and related compounds are typically performed using Density Functional Theory (DFT) calculations. researchgate.net These calculations can determine the components of the first hyperpolarizability tensor (β), from which the total hyperpolarizability (β_tot) can be derived.

Key molecular features that are computationally assessed to predict NLO activity include:

Small HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. ajrconline.org

Intramolecular Charge Transfer (ICT): The extent of charge transfer from the donor to the acceptor part of the molecule upon electronic excitation is a crucial factor.

Dipole Moment: A significant change in the dipole moment between the ground and excited states is indicative of a strong NLO response.

The following table presents a hypothetical comparison of calculated NLO properties for phenol and a substituted phenol like this compound, based on general trends observed in computational studies.

CompoundKey FeaturesExpected Relative First Hyperpolarizability (β_tot)
Phenol -OH group on a benzene (B151609) ringLow
This compound Electron-donating -OCH₃ and -CH₂NHC₃H₇ groupsSignificantly Higher

Further computational studies, including the effect of the solvent on NLO properties using PCM-DFT, would be necessary to quantify the hyperpolarizability of this compound and fully assess its potential as an NLO material. nih.gov

Theoretical Investigations of Thermochemical and Kinetic Parameters

Theoretical chemistry offers methods to calculate the thermochemical properties of molecules, such as enthalpy of formation (Δ_fH°), entropy (S°), and heat capacity (C_p), as well as kinetic parameters for chemical reactions. These calculations are often performed using DFT methods, which provide a good balance between accuracy and computational cost for many organic molecules. researchgate.net

The thermochemical properties of a molecule are fundamental to understanding its stability and reactivity. For this compound, these parameters can be estimated through computational methods. While specific theoretically derived values for this exact compound are not published, experimental and computational data for the closely related compound 2-Methoxy-4-propylphenol (B1219966) (also known as Dihydroeugenol) are available and can serve as a valuable reference point. The primary structural difference is the presence of a propyl group (-C₃H₇) instead of a propylamino-methyl group (-CH₂NHC₃H₇).

The National Institute of Standards and Technology (NIST) provides thermochemical data for 2-Methoxy-4-propylphenol, which can be used to approximate the properties of the target compound, keeping in mind the structural differences. nist.gov

The following table presents selected thermochemical data for the analog 2-Methoxy-4-propylphenol.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂NIST nist.gov
Molecular Weight 166.22 g/mol NIST nist.gov
Boiling Point (reduced pressure) 125-126 °C at 14 mmHgSigma-Aldrich
Enthalpy of Vaporization (Δ_vapH) Not specifiedNIST nist.gov

Computational studies on substituted phenols have also extensively investigated the O-H bond dissociation enthalpy (BDE), which is a critical parameter for assessing antioxidant activity. acs.orgnist.gov The BDE represents the energy required to break the O-H bond homolytically to form a phenoxy radical. The electron-donating methoxy and amino groups in this compound are expected to lower the O-H BDE compared to unsubstituted phenol, thereby increasing its potential as a radical scavenger. This is because these groups can stabilize the resulting phenoxy radical through resonance and inductive effects. acs.org

Regarding kinetic parameters, theoretical studies can be employed to model reaction mechanisms and calculate activation energies for various transformations. For instance, the kinetics of reactions involving the phenolic hydroxyl group or the amino group could be investigated. While no specific kinetic studies on this compound are available, research on the reaction kinetics of similar molecules, such as the acylation of p-aminophenol, demonstrates the utility of these approaches in understanding reaction rates and mechanisms. ugm.ac.idscispace.com Such studies would be valuable in predicting the reactivity of this compound in various chemical environments.

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2-Methoxy-4-[(propylamino)methyl]phenol. Its reactivity is modulated by the electron-donating methoxy (B1213986) group at the ortho position and the aminomethyl group at the para position. The methoxy group, through its +M (mesomeric) effect, increases the electron density of the aromatic ring and the acidity of the phenolic proton, making it more susceptible to deprotonation.

The acidity of guaiacol (B22219) (2-methoxyphenol) derivatives, and thus the reactivity of the hydroxyl group, is influenced by substituents on the ring. The presence of the aminomethyl group further influences the electronic environment. In acidic conditions, the amine can be protonated, altering its electronic influence on the phenol (B47542).

Reactions involving the phenolic hydroxyl group can proceed through several mechanisms. For instance, in oxidation reactions, the hydroxyl group can undergo a one-electron oxidation to form a phenoxyl radical. The stability of this radical is crucial for the antioxidant properties of the molecule and is enhanced by the electron-donating substituents. The delocalization of the unpaired electron across the aromatic ring is a key feature of this stability.

Reactivity of the Aminomethyl Moiety under Various Conditions

The aminomethyl moiety introduces basicity and nucleophilicity to the molecule. The secondary amine can act as a nucleophile in reactions such as alkylation, acylation, and addition to carbonyl compounds. The reactivity of this group is sensitive to pH. Under acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming an ammonium (B1175870) salt and diminishing its nucleophilic character.

The aminomethyl group is often introduced onto a phenolic ring via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. The reverse reaction, deamination, can also occur under certain conditions. Furthermore, aminoalkylated phenols can undergo amine exchange reactions in the presence of other primary or secondary amines, demonstrating the dynamic nature of the C-N bond in this moiety. nih.gov

Investigations into Intramolecular Hydrogen Bonding and its Influence on Reactivity

The spatial arrangement of the phenolic hydroxyl group and the aminomethyl moiety in this compound allows for the potential formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the nitrogen of the aminomethyl group (O-H···N).

The formation of such intramolecular hydrogen bonds can significantly influence the molecule's conformation and reactivity. For instance, it can decrease the acidity of the phenolic proton by making it less available for abstraction by a base. Conversely, it can also influence the reactivity of the amine by affecting the availability of its lone pair of electrons. Spectroscopic techniques such as IR and NMR spectroscopy are instrumental in studying these intramolecular interactions.

Studies on other aminophenols have shown that the strength of the intramolecular hydrogen bond is affected by the substitution pattern on the aromatic ring and the nature of the solvent. bohrium.comresearchgate.net In ortho-aminophenols, both O-H···N and N-H···O hydrogen bonds can exist. bohrium.comresearchgate.net The presence and strength of these bonds have been shown to affect the antioxidant properties of aminophenols; stronger intramolecular hydrogen bonds can diminish antioxidant activity by making the phenolic hydrogen less available for donation to free radicals. bohrium.comresearchgate.net

Chemical Pathways in Radical Scavenging Processes

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. This activity is central to the chemical behavior of this compound. The primary mechanisms by which phenolic compounds scavenge free radicals are hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govmdpi.comnih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron over the aromatic ring, a feature that is promoted by the electron-donating methoxy and aminomethyl groups.

The Single-Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (a process sometimes referred to as Sequential Proton-Loss Electron Transfer or SPLET) to yield the final products. The dominant mechanism (HAT vs. SET) can depend on factors such as the structure of the phenol, the nature of the free radical, and the polarity of the solvent. mdpi.com

The presence of both a phenolic hydroxyl group and an aminomethyl group can lead to synergistic effects in radical scavenging. The amine group can contribute to the antioxidant activity, and there can be a regenerative interplay between the two functional groups. youtube.com Studies on guaiacol have demonstrated its potent scavenging activity against hydroxyl radicals. nih.gov

Below is a table summarizing the radical scavenging activity of related phenolic compounds, which provides context for the potential activity of this compound.

CompoundRadical Scavenging AssayIC50 / EC50 (Concentration for 50% inhibition)Reference
GuaiacolHydroxyl Radical~5 x 10⁻⁶ M nih.gov
PhenolHydroxyl Radical~5 x 10⁻⁵ M nih.gov
Gallic AcidDPPH RadicalHigh (88.5% scavenging) nih.gov
Caffeic AcidDPPH RadicalHigh nih.gov

This table is for illustrative purposes and shows the activity of structurally related compounds.

Studies on Chemical Stability and Degradation Mechanisms

The chemical stability of this compound is influenced by its susceptibility to oxidation, particularly at the phenolic hydroxyl group. Exposure to air, light, and elevated temperatures can lead to the formation of colored degradation products, primarily through the formation of the phenoxyl radical and subsequent polymerization or rearrangement reactions.

Reaction Kinetics and Thermodynamics

The kinetics of the reactions involving this compound are influenced by several factors. For radical scavenging reactions, the rate is dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom transfer, leading to a faster reaction rate. The electron-donating substituents on the aromatic ring lower the O-H BDE, thus enhancing the rate of radical scavenging.

Thermodynamic parameters such as the ionization potential (IP) and proton affinity (PA) are important for the single-electron transfer mechanism. The solvent can also play a crucial role in the reaction kinetics by stabilizing or destabilizing transition states and intermediates. acs.org For instance, polar solvents can favor the SET mechanism. mdpi.com

Kinetic studies on various phenolic compounds have shown that the reaction rates with free radicals can vary significantly depending on the substitution pattern. Phenols with ortho-hydroxyl groups often exhibit higher rate coefficients due to the stabilizing effect of intramolecular hydrogen bonding in the resulting radical. acs.org

Derivatization and Analogue Synthesis for Advanced Applications

Synthesis of Phenolic Ether and Ester Derivatives

The phenolic hydroxyl group is a prime target for derivatization to enhance properties such as lipophilicity or to introduce new functional groups.

Etherification: The synthesis of phenolic ethers can be readily achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

A related strategy has been employed for the functionalization of 2-methoxy-4-vinylphenol (B128420) (MVP), a structurally similar precursor. In one study, MVP was reacted with methyl bromoacetate (B1195939) to produce 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe), an aliphatic ether derivative. mdpi.com This reaction demonstrates the accessibility of the phenolic group for etherification while leaving other parts of the molecule, such as a vinyl group, intact for subsequent reactions like polymerization. mdpi.com

Esterification: Phenolic esters are typically synthesized by reacting the phenol with acylating agents. Common methods include:

Reaction with Acyl Halides: Using acyl chlorides (e.g., acetyl chloride) or acyl bromides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the generated hydrogen halide.

Reaction with Acid Anhydrides: Using an acid anhydride (B1165640) (e.g., acetic anhydride) often with a catalyst such as sulfuric acid or a base like pyridine.

These reactions convert the polar hydroxyl group into a less polar ester group, which can significantly alter the molecule's solubility and electronic characteristics.

N-Substitution and Quaternization of the Amino Group

The secondary amine in the propylamino side chain provides another key site for chemical modification.

N-Substitution: Further substitution on the nitrogen atom can be achieved through various methods:

N-Alkylation: Reaction with alkyl halides can introduce additional alkyl groups, converting the secondary amine into a tertiary amine. The reactivity follows the order R-I > R-Br > R-Cl.

Reductive Amination: The secondary amine can react with an aldehyde or ketone to form an unstable iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a more complex tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides, similar to the esterification of the phenol, will produce an amide. This transformation changes the basicity and hydrogen-bonding capability of the nitrogen atom.

Quaternization: A tertiary amine derivative can be further reacted with an alkyl halide to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, results in a permanently positively charged nitrogen atom, which dramatically increases the compound's water solubility and introduces ionic character.

Introduction of Additional Substituents onto the Aromatic Ring

The electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing) will guide the position of new functional groups. Given the substitution pattern of 2-methoxy-4-[(propylamino)methyl]phenol, the positions ortho and meta to the propylaminomethyl group (positions 3 and 5) are the most likely sites for substitution.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). A patent for the synthesis of a related compound, 2-methoxy-4-hydroxypropiophenone, involves a step where a bromine atom is introduced onto the aromatic ring of p-hydroxybenzaldehyde. google.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

Design and Synthesis of Schiff Base Analogues from Related Precursors

Schiff bases, characterized by an azomethine or imine group (-C=N-), are a significant class of compounds synthesized from the condensation of a primary amine with an active carbonyl compound (aldehyde or ketone). researchgate.netnih.gov Analogues based on the 2-methoxyphenol core are readily prepared using precursors like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or o-vanillin.

The general synthesis involves the condensation of an aldehyde with a primary amine, often by refluxing the reactants in an alcohol solvent like ethanol. nih.gov This reaction forms the C=N double bond characteristic of Schiff bases. atlantis-press.com

Several research groups have synthesized Schiff base analogues using this approach. For instance, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol was synthesized by reacting vanillin with p-anisidine. atlantis-press.comresearchgate.net The reaction, conducted using a stirrer method in a water solvent, proceeded efficiently, yielding the product as a greenish-gray solid with a high yield of 95%. atlantis-press.comresearchgate.net

The versatility of this synthesis is demonstrated by the wide range of primary amines that can be used, leading to a diverse library of Schiff base analogues.

Table 1: Examples of Synthesized Schiff Base Analogues from Vanillin Precursors
Schiff Base ProductPrecursorsYield (%)Melting Point (°C)Reference
2-methoxy-4-((4-methoxyphenilimino) methyl) phenolVanillin + p-Anisidine95%128-130 atlantis-press.comresearchgate.net
(E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenolVanillin + 4-Bromoaniline97%158-160 nih.gov
(E)-2-Methoxy-5-((2-phenylhydrazineylidene)methyl)phenolVanillin + Phenylhydrazine96%125-127 nih.gov

Preparation of Polymeric or Oligomeric Scaffolds Incorporating the 2-Methoxy-4-aminophenol Core

The 2-methoxyphenol core can be incorporated into larger polymeric or oligomeric structures by using suitably functionalized monomers. A key precursor for this strategy is 2-methoxy-4-vinylphenol (MVP), a styrene-like monomer that can be derived from ferulic acid. mdpi.com

The vinyl group of MVP is amenable to polymerization, particularly free-radical polymerization. However, the free phenolic group can interfere with this process. Therefore, a common strategy involves first protecting or functionalizing the hydroxyl group and then polymerizing the resulting monomer. mdpi.com

For example, MVP can be functionalized to form derivatives like 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe). This monomer can then undergo free-radical polymerization using an initiator like 2,2′-azobisisobutyronitrile (AIBN). This approach yields polymers that contain the 2-methoxyphenol scaffold as a repeating unit, providing a pathway to new bio-based thermoplastics and thermosets. mdpi.com This demonstrates a viable route to polymeric materials built upon the fundamental structure of 2-methoxy-4-substituted phenols.

Applications in Advanced Chemical Systems and Materials Science

Role as Chemical Intermediates in Complex Organic Synthesis

2-Methoxy-4-[(propylamino)methyl]phenol serves as a valuable chemical intermediate in multi-step organic syntheses. Its functional groups—hydroxyl, methoxy (B1213986), and secondary amine—offer multiple reaction sites for building more complex molecular architectures. The synthesis of this compound and its analogues typically involves the reductive amination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with a primary amine, in this case, propylamine (B44156).

This class of compounds, substituted aminophenols, are important starting materials for the synthesis of various organic molecules. For instance, the structurally similar compound, 2-methoxy-5-((phenylamino)methyl)phenol, is a precursor in the synthesis of azo dyes and dithiocarbamates mdpi.com. This suggests that this compound could similarly be utilized as a building block for creating new dyes, ligands, and biologically active molecules. The presence of the propylamino group can influence the solubility and reactivity of the resulting compounds.

The general synthetic route to such secondary amines involves the initial formation of a Schiff base through the condensation of an aldehyde (vanillin) with a primary amine, followed by reduction of the imine group mdpi.comresearchgate.netatlantis-press.comresearchgate.net. This two-step process allows for the introduction of a wide variety of substituents on the amine nitrogen, leading to a diverse library of aminophenol derivatives for further synthetic transformations.

Ligand Design in Coordination Chemistry

The molecular structure of this compound makes it an excellent candidate for ligand design in coordination chemistry. The presence of the phenolic oxygen and the amino nitrogen atoms allows it to act as a bidentate ligand, capable of coordinating with a variety of metal ions.

Schiff bases derived from salicylaldehyde (B1680747) and its analogues, which are structurally related to the imine precursor of the title compound, are well-known for their ability to form stable complexes with transition metals ijnrd.orgijnrd.org. For example, a Schiff base ligand synthesized from 4-hydroxy-3-methoxybenzaldehyde and 5-nitropyridine-2-amine has been used to prepare Cu(II) and Zn(II) complexes nih.gov. These complexes often exhibit interesting electronic and geometric properties, which are influenced by the nature of the substituents on the ligand.

The propyl group on the nitrogen atom in this compound can influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability, solubility, and catalytic activity. The design of such ligands is a crucial aspect of developing new catalysts, sensors, and materials with specific magnetic or optical properties.

Polymer Chemistry and Monomer Precursor Development

While there is no direct evidence in the reviewed literature of this compound being used as a monomer precursor, its structural relative, 2-Methoxy-4-vinylphenol (B128420) (MVP), has been extensively studied as a biobased monomer for the synthesis of thermoplastics and thermoset polymers mdpi.comrsc.org. MVP, which can also be derived from vanillin, undergoes polymerization through its vinyl group.

The phenolic hydroxyl group in this compound could potentially be modified to introduce a polymerizable group, similar to the functionalization of MVP mdpi.com. For instance, the hydroxyl group could be reacted to introduce an acrylate (B77674) or epoxide functionality, which could then undergo polymerization. The presence of the propylamino group could impart specific properties, such as improved adhesion or thermal stability, to the resulting polymers. However, further research is needed to explore the potential of this compound in polymer chemistry.

Catalytic Applications of the Compound or its Derivatives

Derivatives of this compound, particularly its corresponding Schiff base, have the potential for catalytic applications. Metal complexes of Schiff base ligands are known to be effective catalysts in a variety of organic transformations.

Although direct catalytic studies involving the title compound were not found, research on related compounds provides insights into its potential. For example, the hydrogenation of eugenol (B1671780), a structurally similar phenol (B47542), to 2-methoxy-4-propylphenol (B1219966) has been achieved using a Pd/Y catalyst core.ac.uk. This suggests that the aromatic ring of this compound or its derivatives could be susceptible to catalytic hydrogenation.

Research in Environmental Chemical Fate and Transformation

The environmental fate and transformation of this compound are not specifically documented. However, predictions about its environmental behavior can be made based on the known degradation pathways of related phenolic and aminophenolic compounds tandfonline.comnih.govtandfonline.comresearchgate.netfrontiersin.orgresearchgate.net.

Phenolic compounds are generally susceptible to microbial degradation in soil and water researchgate.net. The typical aerobic biodegradation pathway for phenols involves initial hydroxylation of the aromatic ring to form a catechol derivative, followed by ring cleavage tandfonline.comnih.govresearchgate.netfrontiersin.org. The methoxy and propylamino substituents on the ring of the title compound would influence the rate and pathway of its degradation.

Aminophenols can also be degraded through various processes, including oxidation and microbial action pwr.edu.plnih.govresearchgate.netnih.gov. The presence of the amino group might lead to different transformation products compared to simple phenols. Alkylphenols, another class of related compounds, are known to persist in the environment and can be formed from the degradation of alkylphenol ethoxylates service.gov.ukresearchgate.net.

In the atmosphere, phenolic compounds can be degraded by reaction with hydroxyl radicals cdc.gov. The transformation of phenols in the environment can sometimes lead to the formation of more toxic byproducts nih.gov. Therefore, understanding the environmental fate of this compound would require specific studies to determine its persistence, mobility, and potential transformation products in various environmental compartments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-4-[(propylamino)methyl]phenol, and what are the critical reaction conditions to optimize yield?

  • Methodology : A plausible route involves nucleophilic substitution or reductive amination. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with propylamine under reductive conditions (e.g., sodium borohydride in methanol) to form the propylamino methyl group. Temperature (40–60°C) and pH control (neutral to slightly basic) are critical to avoid side reactions like over-alkylation or oxidation. Solvent choice (e.g., ethanol or THF) impacts reaction efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the methoxy, propylamino methyl, and aromatic proton environments.
  • FTIR : Identifies functional groups (O–H stretch at ~3200 cm1^{-1}, C–N stretch at ~1250 cm1^{-1}).
  • GC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
    • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 280 nm) for quantification.

Q. How does the presence of the propylamino methyl group influence the compound’s solubility and stability under various experimental conditions?

  • Solubility : The amino group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but reduces solubility in nonpolar solvents. Adjust solvent systems for reactions or biological assays accordingly.
  • Stability : The compound is prone to oxidation in air due to the phenolic –OH group. Store under inert gas (N2_2) at –20°C, and add antioxidants (e.g., BHT) to solutions .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Approach : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate:

  • Electron Density Maps : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity).
  • Frontier Molecular Orbitals : Predict redox behavior (HOMO-LUMO gap) and charge transfer potential.
  • Absolute Hardness (η) : Correlate with stability (higher η indicates lower reactivity) .
    • Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data.

Q. What are the potential biological activities of this compound, and how can in vitro assays be designed to evaluate its pharmacological properties?

  • Hypothesized Activities : Antimicrobial (via phenolic –OH), enzyme inhibition (e.g., tyrosine kinase), or anti-inflammatory effects (via NF-κB/STAT3 pathways).
  • Assay Design :

  • Cell-Based Models : Use LPS-stimulated macrophages to assess anti-inflammatory activity (IL-6/TNF-α ELISA).
  • Enzyme Assays : Test inhibition of acetylcholinesterase or β-secretase (colorimetric/fluorometric kits).
  • Dose-Response : Include positive controls (e.g., eugenol for antioxidant activity) .

Q. How do structural modifications, such as varying the alkyl chain length on the amino group, affect the compound’s interaction with biological targets or chemical reactivity?

  • Case Study : Compare methylamino (shorter chain) vs. propylamino (longer chain) derivatives:

  • Lipophilicity : Longer chains increase logP, enhancing membrane permeability (measured via octanol-water partition).
  • Receptor Binding : Molecular docking (AutoDock Vina) predicts stronger van der Waals interactions with hydrophobic pockets for propylamino derivatives.
  • Synthetic Feasibility : Longer chains may require harsher reaction conditions (e.g., higher temps for alkylation) .

Q. What are the common impurities or byproducts formed during the synthesis of this compound, and how can chromatographic methods be optimized for their detection?

  • Common Impurities :

  • Over-Alkylation Products : Di-propylamino derivatives (detect via 1H^1H NMR shift at δ 3.2–3.5 ppm).
  • Oxidation Byproducts : Quinone structures (UV-Vis absorbance at 400–500 nm).
    • Chromatographic Optimization :
  • HPLC : Use a gradient elution (acetonitrile/water with 0.1% TFA) to resolve polar impurities.
  • GC-MS : Derivatize with BSTFA to improve volatility for low-concentration impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.